4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro group at the 4-position and a fluorophenylsulfonyl group at the 6-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine typically involves the reaction of 4-chloropyrimidine with 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form substituted pyrimidine derivatives.
Electrophilic Aromatic Substitution: The fluorophenylsulfonyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents can be used. The reactions are usually conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative, while electrophilic aromatic substitution with a nitrating agent would yield a nitro-substituted product.
Scientific Research Applications
4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer, antiviral, and anti-inflammatory properties.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists, helping to elucidate the mechanisms of various biological processes.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Agriculture: The compound is used in the synthesis of agrochemicals, including herbicides and fungicides, to improve crop yield and protect against pests and diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound often acts as an inhibitor of specific enzymes or receptors. For example, it may inhibit the activity of kinases or proteases, thereby blocking signal transduction pathways involved in cell proliferation and survival. The fluorophenylsulfonyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-((4-methylphenyl)sulfonyl)pyrimidine
- 4-Chloro-6-((4-bromophenyl)sulfonyl)pyrimidine
- 4-Chloro-6-((4-nitrophenyl)sulfonyl)pyrimidine
Comparison
Compared to its analogs, 4-Chloro-6-((4-fluorophenyl)sulfonyl)pyrimidine is unique due to the presence of the fluorine atom in the phenylsulfonyl group. This fluorine atom can significantly influence the compound’s electronic properties, such as its electron-withdrawing ability, which can enhance its reactivity and binding affinity in biological systems. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design.
Properties
Molecular Formula |
C10H6ClFN2O2S |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
4-chloro-6-(4-fluorophenyl)sulfonylpyrimidine |
InChI |
InChI=1S/C10H6ClFN2O2S/c11-9-5-10(14-6-13-9)17(15,16)8-3-1-7(12)2-4-8/h1-6H |
InChI Key |
AASFBAGMRDNEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.